5-Chloro-4-fluoro-2-hydroxybenzaldehyde

Vue d'ensemble

Description

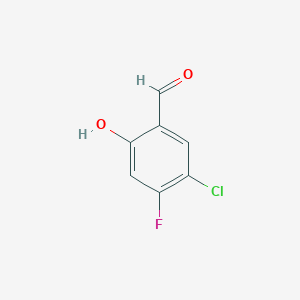

5-Chloro-4-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2 . It is a type of aldehyde compound that is widely used in scientific research for its various applications. It is a colorless crystalline solid with a faint odor and is soluble in most organic solvents.

Synthesis Analysis

The synthesis of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde involves the reaction of 4-Chloro-3-fluorophenol with methanesulfonic acid . The reaction mixture is poured into ice water and extracted with CH2C12. The combined extracts are then filtered through a silica plug, washed with additional CH2C12, and concentrated to give a crude yellow solid .Molecular Structure Analysis

The molecular structure of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a hydroxyl group . The InChI key for this compound is IDTOALDXDPGKRJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Chloro-4-fluoro-2-hydroxybenzaldehyde has a molecular weight of 174.56 . It has a predicted boiling point of 245.1±35.0 °C and a predicted density of 1.508±0.06 g/cm3 . The compound has a pKa value of 6.75±0.23 (Predicted) .Applications De Recherche Scientifique

Formation of Dysprosium Hydrogen-Bonded Organic Frameworks

5-Chloro-4-fluoro-2-hydroxybenzaldehyde: has been utilized in the synthesis of dysprosium hydrogen-bonded organic frameworks (Dy-HOFs). These frameworks exhibit high stability and acid stimulus–response luminescence properties. Notably, Dy-HOFs maintain stability across a wide pH range and demonstrate “turn-on” fluorescence in acidic conditions, which could be beneficial for developing acid-responsive materials .

Anti-Counterfeiting Measures

The solid-state fluorescence properties of Dy-HOFs, which include 5-Chloro-4-fluoro-2-hydroxybenzaldehyde , can be harnessed for anti-counterfeiting applications. The unique luminescence response under UV light after acid treatment offers a dual anti-counterfeiting feature, useful in security inks and papers .

Ion Sensing Capabilities

Dy-HOFs containing 5-Chloro-4-fluoro-2-hydroxybenzaldehyde have shown potential in ion sensing, specifically recognizing Pb(II) ions. This application is significant for environmental monitoring and detecting heavy metal contamination .

Single-Molecule Magnet Behavior

Research indicates that Dy-HOFs with 5-Chloro-4-fluoro-2-hydroxybenzaldehyde exhibit frequency-dependent behavior under zero field conditions. Some of these frameworks show single-molecule magnet behavior, which is of interest for quantum computing and information storage technologies .

Antioxidant and Antimicrobial Activities

Transition metal complexes derived from Schiff base ligands of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde have been studied for their antioxidant and antimicrobial activities. These complexes show promise in pharmaceutical applications due to their ability to neutralize free radicals and inhibit microbial growth .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with biological targets. This is crucial for drug design and understanding the mechanism of action at the molecular level .

Safety and Hazards

5-Chloro-4-fluoro-2-hydroxybenzaldehyde is classified as a GHS07 substance, indicating that it poses certain hazards. The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, wearing protective equipment, and washing skin thoroughly after handling .

Propriétés

IUPAC Name |

5-chloro-4-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSUKVJZMKQSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-fluoro-2-hydroxybenzaldehyde | |

CAS RN |

264879-16-5 | |

| Record name | 5-chloro-4-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2948915.png)

![5-(3-Methylbutyl)-4-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B2948924.png)

![3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948927.png)

![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2948932.png)

![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2948936.png)